Cas no 92629-13-5 (2-phenyl-1,3-oxazole-5-carbaldehyde)

2-phenyl-1,3-oxazole-5-carbaldehyde structure
92629-13-5 structure
Product Name:2-phenyl-1,3-oxazole-5-carbaldehyde
CAS-nummer:92629-13-5
MF:C10H7NO2
MW:173.168082475662
MDL:MFCD08361771
CID:800837
PubChem ID:13283021
Update Time:2025-10-28

2-phenyl-1,3-oxazole-5-carbaldehyde Chemische en fysische eigenschappen

Naam en identificatie

    • 5-Oxazolecarboxaldehyde,2-phenyl-
    • 2-phenyl-1,3-oxazole-5-carbaldehyde
    • 2-PHENYLOXAZOLE-5-CARBALDEHYDE
    • 2-phenyloxazole-5-carboxaldehyde
    • 2-Phenyl-5-oxazolecarboxaldehyde (ACI)
    • 2-Phenyl-oxazole-5-carbaldehyde
    • 92629-13-5
    • SCHEMBL7450038
    • Z1198177236
    • F20865
    • SB39977
    • ONKFKUCOEAJPJA-UHFFFAOYSA-N
    • CS-0249241
    • AKOS005198454
    • EN300-4285597
    • 2-Phenyl-5-formyloxazole
    • DTXSID10534583
    • MFCD08361771
    • MDL: MFCD08361771
    • Inchi: 1S/C10H7NO2/c12-7-9-6-11-10(13-9)8-4-2-1-3-5-8/h1-7H
    • InChI-sleutel: ONKFKUCOEAJPJA-UHFFFAOYSA-N
    • LACHT: O=CC1=CN=C(C2C=CC=CC=2)O1

Berekende eigenschappen

  • Exacte massa: 173.047678
  • Monoisotopische massa: 173.047678
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 13
  • Aantal draaibare bindingen: 2
  • Complexiteit: 178
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 43.1
  • XLogP3: 1.8

Experimentele eigenschappen

  • Dichtheid: 1.216
  • Kookpunt: °Cat760mmHg
  • Vlampunt: °C
  • Brekindex: 1.589

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2-phenyl-1,3-oxazole-5-carbaldehyde Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Diphenyl diselenide ,  Acridinium, 10-methyl-9-(2,4,6-trimethylphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Dichloromethane ;  24 h, rt
Referentie
Photocatalytic Aerobic Cyclization of N-Propargylamides Enabled by Selenium-π-Acid Catalysis
Wang, Yong-Hao; Jiang, You-Qin; Zhang, Yun-Qian; Ling, Yong; Ming, Liang; et al, Chemistry - A European Journal, 2023, 29(35),

Productiemethode 2

Reactievoorwaarden
1.1 Catalysts: Tetramethylammonium fluoride ,  1,1,1-Trimethyl-N,N-bis(trimethylsilyl)silanamine Solvents: Dimethylformamide ;  24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1.5 h, rt
Referentie
Catalytic Deprotonative α-Formylation of Heteroarenes by an Amide Base Generated in Situ from Tetramethylammonium Fluoride and Tris(trimethylsilyl)amine
Shigeno, Masanori ; Fujii, Yuki; Kajima, Akihisa; Nozawa-Kumada, Kanako ; Kondo, Yoshinori, Organic Process Research & Development, 2019, 23(4), 443-451

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Oxygen Solvents: 1,2-Dichloroethane ;  80 °C
Referentie
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Hu, Yancheng; Yi, Ruxia; Wang, Chunxiang; Xin, Xiaoyi; Wu, Fan; et al, Journal of Organic Chemistry, 2014, 79(7), 3052-3059

Productiemethode 4

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1.1 Reagents: Phosphorus oxychloride
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The Vilsmeier reaction of fully conjugated carbocycles and heterocycles
Jones, Gurnos; Stanforth, Stephen P., Organic Reactions (Hoboken, 1997, 49,

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Ceric ammonium nitrate Catalysts: Mercuric perchlorate Solvents: Acetonitrile ;  1 h, rt
Referentie
Synthesis of novel 1,3-oxazole derivatives with insect growth-inhibiting activities
Guo, Peng; Huang, Jun-Hai; Huang, Qing-Chun; Qian, Xu-Hong, Chinese Chemical Letters, 2013, 24(11), 957-961

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Potassium carbonate ,  Iodine ,  Oxygen ,  Ceric ammonium nitrate Solvents: Acetonitrile ;  rt
1.2 Reagents: Sodium dithionite Solvents: Water
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Li, Shan ; Liang, Jian; Liu, Xiaofeng; Xian, Liqing; Du, Mingxu, Chemical Papers, 2021, 75(3), 1041-1053

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Phosphorus oxychloride ;  0 °C; overnight, 0 °C; 0 °C → 90 °C; 4 h, 90 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  0 °C
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Sagud, Ivana; Sindler-Kulyk, Marija; Vojnovic-Jandric, Dragana; Marinic, Zeljko, European Journal of Organic Chemistry, 2018, 2018(4), 515-524

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Water ,  Selectfluor Catalysts: Diphenyl diselenide Solvents: Acetonitrile ;  12 h, rt
Referentie
Selenium-π-Acid Catalyzed Oxidative Functionalization of Alkynes: Facile Access to Ynones and Multisubstituted Oxazoles
Liao, Lihao; Zhang, Hang; Zhao, Xiaodan, ACS Catalysis, 2018, 8(7), 6745-6750

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Gold(I) chloride Solvents: Acetonitrile ,  Water ;  24 h, rt
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Productiemethode 10

Reactievoorwaarden
1.1 Reagents: tert-Butyl hydroperoxide ,  Oxygen Catalysts: Iron(III) acetylacetonate ,  [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamidato-κN](triphenyl… Solvents: Acetone ;  5 h, rt
Referentie
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Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Lithium perchlorate Catalysts: Diphenyl diselenide Solvents: Acetonitrile ,  Water ;  5 h, rt → 60 °C
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Productiemethode 12

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Productiemethode 13

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Productiemethode 14

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1.1 Reagents: Oxygen Solvents: Dichloromethane ;  80 °C
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Productiemethode 15

Reactievoorwaarden
1.1 Reagents: Benzeneseleninic acid ,  Oxygen Catalysts: Eosin Solvents: Acetonitrile ;  1 h, rt
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Productiemethode 16

Reactievoorwaarden
1.1 Reagents: Oxygen ,  Selectfluor Catalysts: Diphenyl diselenide Solvents: Acetonitrile ;  6 h, rt
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Productiemethode 17

Reactievoorwaarden
1.1 Reagents: N-Iodosuccinimide Solvents: 1,2-Dichloroethane ;  2 h, rt
1.2 Reagents: Oxygen ;  80 °C
Referentie
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Mai, Shaoyu; Rao, Changqing; Chen, Ming; Su, Jihu; Du, Jiangfeng; et al, Chemical Communications (Cambridge, 2017, 53(75), 10366-10369

Productiemethode 18

Reactievoorwaarden
1.1 Reagents: Phosphorus oxychloride
Referentie
Synthesis and electrophilic substitution reactions of 2-phenyloxazole
Belen'kii, L. I.; Ceskis, M., Khimiya Geterotsiklicheskikh Soedinenii, 1984, (7), 881-4

Productiemethode 19

Reactievoorwaarden
1.1 Catalysts: Cupric chloride ,  Palladium, bis(acetonitrile)dichloro- Solvents: Dimethylformamide ;  30 min, rt
1.2 Reagents: Oxygen Solvents: Dimethylformamide ;  2 h, rt → 100 °C
Referentie
Intramolecular Pd(II)-Catalyzed Cyclization of Propargylamides: Straightforward Synthesis of 5-Oxazolecarbaldehydes
Beccalli, Egle M.; Borsini, Elena; Broggini, Gianluigi; Palmisano, Giovanni; Sottocornola, Silvia, Journal of Organic Chemistry, 2008, 73(12), 4746-4749

Productiemethode 20

Reactievoorwaarden
1.1 Reagents: Phosphorus oxychloride ;  0 °C; 10 min, 0 °C
1.2 Solvents: Dimethylformamide ;  0 °C; 0 °C → 100 °C; 48 h, 100 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 10, cooled
Referentie
Preparation of heteroaryl compounds useful in the treatment of CNS, metabolic and other diseases
, World Intellectual Property Organization, , ,

2-phenyl-1,3-oxazole-5-carbaldehyde Raw materials

2-phenyl-1,3-oxazole-5-carbaldehyde Preparation Products

2-phenyl-1,3-oxazole-5-carbaldehyde Leveranciers

Amadis Chemical Company Limited
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(CAS:92629-13-5)2-phenyl-1,3-oxazole-5-carbaldehyde
Ordernummer:A931592
Voorraadstatus:in Stock
Hoeveelheid:5g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 15:06
Prijs ($):3249.0
E-mail:sales@amadischem.com
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:92629-13-5)2-phenyl-1,3-oxazole-5-carbaldehyde
A931592
Zuiverheid:99%
Hoeveelheid:5g
Prijs ($):3249.0
E-mail